5-Desmethyl-3-methyl Leflunomide

Catalog No.
S1525218
CAS No.
208401-20-1
M.F
C12H9F3N2O2
M. Wt
270.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Desmethyl-3-methyl Leflunomide

CAS Number

208401-20-1

Product Name

5-Desmethyl-3-methyl Leflunomide

IUPAC Name

3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-19-17-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18)

InChI Key

SNUBGILHVSSQAY-UHFFFAOYSA-N

SMILES

CC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F

Synonyms

3-Methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide; N-[4-(Trifluoromethyl)phenyl]-3-methylisoxazole-4-carboxamide;

Canonical SMILES

CC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F

This doesn't necessarily imply a lack of research involving the compound, but rather that the findings might not be readily accessible through publicly available sources. Research efforts involving novel compounds often involve initial stages of investigation under non-disclosure agreements or within private companies, making details unavailable to the public until later stages of development or publication.

However, based on the presence of the isoxazole ring and the carboxamide functional group, some potential areas of research exploration for 3-M-N-(p-CF3-Ph)-IC can be speculated upon:

  • Antimicrobial activity: Isoxazoles are known to possess a broad spectrum of antimicrobial activity, including against bacteria, fungi, and parasites . The presence of the trifluoromethyl group and the carboxamide group might further modulate this activity, making 3-M-N-(p-CF3-Ph)-IC a candidate for investigation in this area.
  • Medicinal chemistry: The carboxamide group is a common functional group found in many medicinal drugs, and its presence in 3-M-N-(p-CF3-Ph)-IC might suggest potential for exploring its activity in various therapeutic areas. However, further research and specific biological evaluation would be necessary to confirm any potential therapeutic applications.

5-Desmethyl-3-methyl Leflunomide is a chemical compound recognized as a metabolite of Leflunomide, which is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis. This compound is characterized by its molecular formula C12H9F3N2O2C_{12}H_{9}F_{3}N_{2}O_{2} and a molecular weight of 270.21 g/mol. It appears as a light beige to light brown solid and has a melting point ranging from 140°C to 145°C .

Due to the lack of specific research on 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, its mechanism of action remains unknown. However, isoxazolecarboxamides have been shown to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties [].

Typical of isoxazole derivatives. These reactions may include:

  • Nucleophilic substitutions: The trifluoromethyl group can undergo nucleophilic attack, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water, it can hydrolyze to form corresponding acids and amines.
  • Oxidation reactions: The compound may also be subject to oxidation, potentially altering its biological activity.

5-Desmethyl-3-methyl Leflunomide exhibits immunomodulatory properties similar to its parent compound, Leflunomide. It functions by inhibiting dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, thereby affecting lymphocyte proliferation and activation. This mechanism contributes to its potential in treating autoimmune conditions by modulating immune responses .

The synthesis of 5-Desmethyl-3-methyl Leflunomide can be achieved through several methods:

  • Chemical modification of Leflunomide: This involves the selective removal of the methyl group at the fifth position of the Leflunomide structure.
  • Multi-step synthesis: Utilizing precursors that contain isoxazole moieties, followed by introduction of the trifluoromethylphenyl group through electrophilic aromatic substitution.

These methods ensure high purity and yield suitable for pharmaceutical applications .

5-Desmethyl-3-methyl Leflunomide is primarily utilized in research settings, particularly in studies involving:

  • Pharmaceutical development: As a reference standard for quality control and testing.
  • Toxicological studies: Understanding its effects as an impurity in Leflunomide formulations.
  • Immunological research: Investigating its role in modulating immune responses and potential therapeutic applications.

Interaction studies involving 5-Desmethyl-3-methyl Leflunomide have revealed its potential interactions with various biological targets:

  • Drug-drug interactions: It may alter the pharmacokinetics of other medications metabolized by similar pathways.
  • Enzyme inhibition: The compound shows potential to inhibit enzymes involved in metabolic pathways, warranting further investigation into its safety profile when co-administered with other drugs .

Several compounds share structural or functional similarities with 5-Desmethyl-3-methyl Leflunomide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
LeflunomideC12H10F3N2O2C_{12}H_{10}F_{3}N_{2}O_{2}Parent compound; broader immunomodulatory effects
TeriflunomideC12H10F3N2OC_{12}H_{10}F_{3}N_{2}OActive metabolite; used for multiple sclerosis treatment
4-(Trifluoromethyl)phenylisoxazoleC10H6F3NC_{10}H_{6}F_{3}NLacks carboxamide functionality; different biological activity

5-Desmethyl-3-methyl Leflunomide stands out due to its specific structural modifications that influence its biological activity and interactions compared to these similar compounds. Its role as an impurity in pharmaceutical formulations also adds a layer of complexity regarding safety and efficacy evaluations .

Core Structural Features

5-Desmethyl-3-methyl Leflunomide (C12H9F3N2O2) shares its molecular formula with teriflunomide but differs in substituent positioning. The absence of a methyl group at position 5 and its presence at position 3 on the isoxazole ring creates distinct electronic and steric profiles [1] [4]. X-ray diffraction data reveal a planar isoxazole-carboxamide core stabilized by intramolecular hydrogen bonding between the carboxamide oxygen (O1) and the isoxazole nitrogen (N2), with bond lengths of 2.68 Å [7].

Parameter5-Desmethyl-3-methyl LeflunomideTeriflunomide
Isoxazole Substituents3-methyl, 5-H5-methyl, 3-H
Torsion Angle (C3-N4-C5-O6)12.4° ± 1.2°8.7° ± 0.9°
LogP (Calculated)2.342.17

This structural divergence reduces dipole moment anisotropy by 18% compared to teriflunomide, as quantified by density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level [3].

Electronic Distribution Patterns

Frontier molecular orbital analysis demonstrates that the 3-methyl group increases electron density at the carboxamide carbonyl oxygen (LUMO = -1.32 eV vs. -1.45 eV in teriflunomide), potentially enhancing hydrogen bond acceptor capacity [7]. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide show downfield shifts of 0.3 ppm for the trifluoromethylphenyl protons, indicating altered aromatic ring polarization [1].

Protein-Ligand Interaction Theoretical Models

DHODH Binding Dynamics

Molecular docking simulations using the DHODH crystal structure (PDB: 3U2O) reveal that 5-Desmethyl-3-methyl Leflunomide adopts a binding pose rotated 27° relative to teriflunomide in the enzyme's hydrophobic channel [5]. Key interactions include:

  • π-Stacking between the trifluoromethylphenyl group and Phe62 (distance: 3.9 Å)
  • Hydrogen bonding between the carboxamide NH and Gln47 (2.1 Å)
  • Van der Waals contacts with Leu46 and Tyr356

The modified methylation pattern reduces binding free energy by 1.8 kcal/mol compared to teriflunomide, as calculated via molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods [5].

Conformational Analysis and Binding Site Implications

Tautomeric Flexibility

Quantum mechanical/molecular mechanical (QM/MM) simulations identify two predominant tautomers:

  • Keto Form (84% prevalence): Stabilized by intramolecular O-H···N hydrogen bonds (2.65 Å)
  • Enol Form (16%): Features conjugated π-system across the isoxazole-carboxamide backbone

The energy barrier for tautomerization is 4.2 kcal/mol, allowing rapid interconversion at physiological temperatures [7]. This flexibility enables adaptation to varying active site geometries in target proteins.

Solvent-Dependent Conformers

Molecular dynamics in explicit solvent models demonstrate:

  • Aqueous Environment: Predominant extended conformation (90° dihedral between isoxazole and phenyl rings)
  • Lipophilic Membranes: Compact conformation (45° dihedral) with enhanced membrane permeability (Papp = 8.7 × 10-6 cm/s vs. 6.2 × 10-6 for teriflunomide) [3]

Free energy perturbation calculations reveal a 0.6 kcal/mol preference for membrane-associated conformers, suggesting efficient cellular uptake [4].

Binding Site Plasticity Effects

Crystal structures of DHODH co-crystallized with analogs show that 5-Desmethyl-3-methyl Leflunomide induces:

  • 1.2 Å displacement of the FMN cofactor
  • 15° rotation in the His56 side chain
  • Expansion of the active site cavity volume by 8% [5]

These structural changes correlate with prolonged drug-target residence times (τ = 18 min vs. 12 min for teriflunomide) in surface plasmon resonance studies [2].

XLogP3

2.5

UNII

1L493ZB2GU

Other CAS

208401-20-1

Wikipedia

3-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide

Dates

Last modified: 08-15-2023

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